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molecular formula C8H10O3 B2501960 3-(5-Methylfuran-2-yl)propanoic acid CAS No. 1456-08-2; 2033-89-8

3-(5-Methylfuran-2-yl)propanoic acid

Cat. No. B2501960
M. Wt: 154.165
InChI Key: IGKLZYYMKYWZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04507290

Procedure details

14.6 g of β-(5-methyl-2-furyl) acrylic acid, prepared in accordance with the procedures of Example 1, were dissolved in 100 ml H2O containing 4 g of NaOH. 10 g of Raney nickel alloy were then added. The resulting suspension was stirred in an ice-bath and a solution of 8 g of NaOH and 30 ml H2O was slowly added to the stirred solution, while the temperature thereof is maintained at below 20° C. On completion of the addition of the NaOH to the reaction mixture the temperature was permitted to rise slowly to 30° C. The reaction mixture was maintained at this temperature for 2 hours. Thereafter the reaction mixture was filtered with the filtrate being acidified with diluted HCl and extracted with ethyl acetate. The resulting extract was washed with water until neutral, dried and evaporated. The residue, on recrystallization from petroleum ether (boiling point--40°-60° C.), yielded 6.7 g (45% yield) of β-(5-methyl-2-furyl) propionic acid. Chromatography on the mother liquor on a column of silica gel and eluting with petroleum ether (boiling point--40°-60° C.) gave a further yield of 2.5 g (17%) of the pure acid melting at 56°-58° C.
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1>O.[OH-].[Na+].[Ni]>[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
CC1=CC=C(O1)C=CC(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
8 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thereof is maintained at below 20° C
CUSTOM
Type
CUSTOM
Details
to rise slowly to 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at this temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Thereafter the reaction mixture was filtered with the filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed with water until neutral,
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue, on recrystallization from petroleum ether (boiling point--40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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